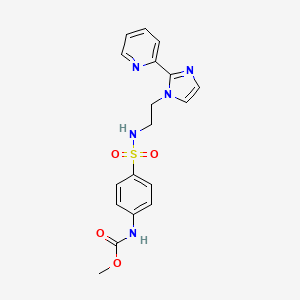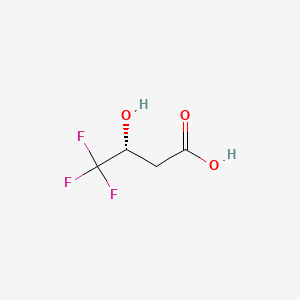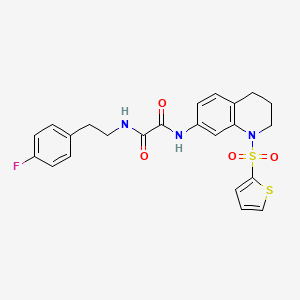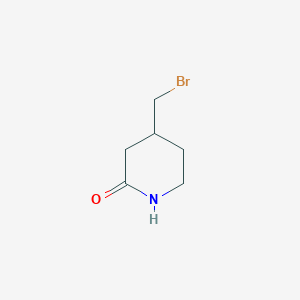![molecular formula C14H25N3O B2695242 (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411337-44-3](/img/structure/B2695242.png)
(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide, also known as CP-544326, is a compound that has been extensively studied for its potential use in treating various diseases. It is a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes.
Mecanismo De Acción
(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in a range of physiological processes, including learning and memory, inflammation, and pain perception. By blocking the activity of this receptor, (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide may be able to modulate these processes and improve cognitive function, reduce inflammation, and alleviate pain.
Biochemical and Physiological Effects:
(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly by modulating the activity of the alpha7 nicotinic acetylcholine receptor. It has also been shown to reduce inflammation in models of rheumatoid arthritis, possibly by blocking the activity of the same receptor. (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide has also been studied for its potential use in treating nicotine addiction, as it may be able to reduce the reinforcing effects of nicotine by blocking the activity of the alpha7 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide in lab experiments is that it is a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation is that (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease. Another area of interest is its potential use in treating nicotine addiction, as it may be able to reduce the reinforcing effects of nicotine. Additionally, further studies are needed to fully understand the mechanism of action of (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide and its potential off-target effects.
Métodos De Síntesis
(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 1-cyclopropylmethylpyrrolidine with 3-bromopropionyl chloride to form the intermediate compound 1-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid chloride. This intermediate is then reacted with N,N-dimethyl-1,3-propanediamine to form the desired product, (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide. The synthesis of (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide has been optimized to maximize yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential use in treating various diseases, including Alzheimer's disease, schizophrenia, and inflammation. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and to reduce inflammation in models of rheumatoid arthritis. (E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide has also been studied for its potential use in treating nicotine addiction, as it is a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in nicotine dependence.
Propiedades
IUPAC Name |
(E)-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-16(2)8-3-4-14(18)15-13-7-9-17(11-13)10-12-5-6-12/h3-4,12-13H,5-11H2,1-2H3,(H,15,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRZZQAFMQODFQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCN(C1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCN(C1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d]thiazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2695162.png)

![(2-(2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone](/img/structure/B2695164.png)
![(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2695168.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2695171.png)



![4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2695179.png)
![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2695180.png)
![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2695182.png)